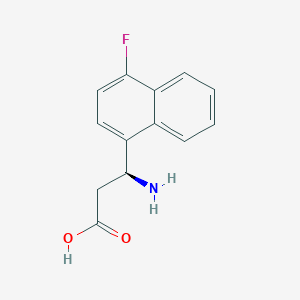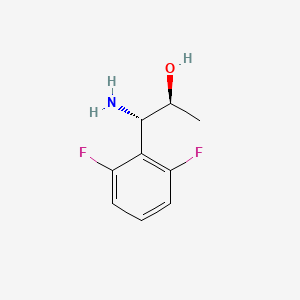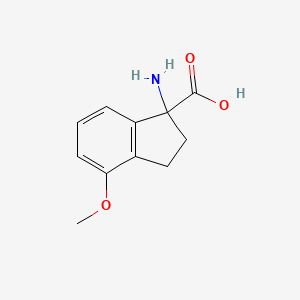
tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12ClIN2O2 It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-3-iodopyridine as the primary starting material.
Reaction with tert-Butyl Carbamate: The 5-chloro-3-iodopyridine is reacted with tert-butyl carbamate in the presence of a suitable base, such as cesium carbonate (Cs2CO3), and a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the pyridine ring make it susceptible to nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate (Cs2CO3) for deprotonation.
Solvents: 1,4-dioxane is commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The chloro and iodo substituents can participate in halogen bonding, while the carbamate group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate
- tert-Butyl carbamate
Comparison:
- tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate: Similar in structure but with different substitution patterns on the pyridine ring, which can affect its reactivity and applications .
- tert-Butyl carbamate: Lacks the pyridine ring and halogen substituents, making it less versatile in certain chemical reactions .
Conclusion
tert-Butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for the synthesis of complex molecules
Eigenschaften
Molekularformel |
C10H12ClIN2O2 |
|---|---|
Molekulargewicht |
354.57 g/mol |
IUPAC-Name |
tert-butyl N-(5-chloro-3-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
SFLSASNEDJWRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)

![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)

![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)



